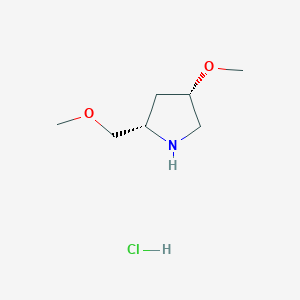

(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride

CAS No.: 1820570-96-4

Cat. No.: VC7036142

Molecular Formula: C7H16ClNO2

Molecular Weight: 181.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820570-96-4 |

|---|---|

| Molecular Formula | C7H16ClNO2 |

| Molecular Weight | 181.66 |

| IUPAC Name | (2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO2.ClH/c1-9-5-6-3-7(10-2)4-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |

| Standard InChI Key | HNEUSESZADIYDX-LEUCUCNGSA-N |

| SMILES | COCC1CC(CN1)OC.Cl |

Introduction

Chemical Identity and Structural Features

(2S,4S)-4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride belongs to the pyrrolidine class of heterocyclic compounds, characterized by a five-membered ring containing one nitrogen atom. The stereochemistry at positions 2 and 4 is critical: both substituents adopt the (S) configuration, rendering the molecule a single enantiomer. The methoxy group at position 4 and the methoxymethyl group at position 2 introduce steric bulk and polarity, influencing reactivity and solubility .

Table 1: Key Chemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1820570-96-4 | |

| Molecular Formula | C₇H₁₆ClNO₂ | |

| Molecular Weight | 181.66 g/mol | |

| Stereochemistry | (2S,4S) |

The hydrochloride salt form improves crystallinity and handling, a common strategy for amines in pharmaceutical manufacturing .

Synthesis and Manufacturing

While no direct synthesis protocol for (2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride is published, analogous routes for related pyrrolidine derivatives provide methodological insights. A patent describing the synthesis of (4S)-N-Boc-4-methoxymethyl-L-proline (CN105801462A) offers a plausible framework . The process involves:

-

Boc Protection: Starting with L-hydroxyproline, Boc (tert-butoxycarbonyl) protection safeguards the amine group.

-

TEMPO Oxidation: Oxidation of the hydroxyl group to a ketone using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

-

Wittig Reaction: Introduction of the methoxymethyl group via reaction with methoxymethyltriphenylphosphonium chloride.

-

Hydrogenation and Salt Formation: Reduction of intermediates followed by treatment with HCl to yield the hydrochloride salt .

Critical Reaction Steps

-

The Wittig reaction enables selective alkene formation, crucial for introducing the methoxymethyl group .

-

Hydrogenation with tert-butylamine under nitrogen atmosphere ensures stereochemical retention, avoiding racemization .

This route emphasizes atom economy and avoids cyanide reagents, aligning with green chemistry principles . Adapting these steps could yield the target compound, though optimization for regioselectivity and yield would be necessary.

Physicochemical Properties

-

Solubility: The hydrochloride salt likely exhibits high aqueous solubility due to ionic character, facilitating use in liquid formulations .

-

Stability: Pyrrolidine derivatives are generally stable under ambient conditions but may degrade under strong acidic or basic conditions.

The logP value (partition coefficient) is estimated to be low (~0.5–1.5) due to polar methoxy groups, suggesting moderate lipid membrane permeability .

Future Directions

Further research should prioritize:

-

Synthetic Optimization: Developing cost-effective routes with higher yields.

-

Biological Screening: Evaluating antimicrobial, antiviral, or enzymatic inhibitory activity.

-

Crystallographic Studies: Resolving the crystal structure to guide derivatization efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume